molecular formula C16H22F3N5O B4874132 N~1~-[3-(Dimethylamino)propyl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]acetamide

N~1~-[3-(Dimethylamino)propyl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]acetamide

Cat. No.: B4874132
M. Wt: 357.37 g/mol
InChI Key: KETGXHPGELJVKH-UHFFFAOYSA-N
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Description

N~1~-[3-(Dimethylamino)propyl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]acetamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-B]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(Dimethylamino)propyl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]acetamide typically involves multiple steps. One common approach is to start with the pyrazolo[3,4-B]pyridine core, which is then functionalized with various substituents. The introduction of the dimethylamino group and the trifluoromethyl group are key steps in the synthesis. Reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(Dimethylamino)propyl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N~1~-[3-(Dimethylamino)propyl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-[3-(Dimethylamino)propyl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1,3-propanediamine: Shares the dimethylamino group but lacks the pyrazolo[3,4-B]pyridine core.

    3-(Dimethylamino)propyl chloride: Contains the dimethylamino group but differs in the rest of the structure.

Uniqueness

N~1~-[3-(Dimethylamino)propyl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]acetamide is unique due to its combination of functional groups and the pyrazolo[3,4-B]pyridine core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-[3,6-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N5O/c1-10-8-12(16(17,18)19)14-11(2)22-24(15(14)21-10)9-13(25)20-6-5-7-23(3)4/h8H,5-7,9H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETGXHPGELJVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC(=O)NCCCN(C)C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-[3-(Dimethylamino)propyl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]acetamide
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N~1~-[3-(Dimethylamino)propyl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]acetamide
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N~1~-[3-(Dimethylamino)propyl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]acetamide
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N~1~-[3-(Dimethylamino)propyl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]acetamide
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N~1~-[3-(Dimethylamino)propyl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]acetamide
Reactant of Route 6
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N~1~-[3-(Dimethylamino)propyl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]acetamide

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